Conformational Restriction: Fused Oxazine Ring vs. Open-Chain 1,3-Dimethylbarbituric Acid
The target compound incorporates a fused oxazine ring that locks the pyrimidine-6,8-dione system into a single low-energy conformation, whereas 1,3-dimethylbarbituric acid possesses two freely rotatable methyl groups and a non-rigid ring, permitting multiple solution conformers [1]. This structural difference is measured by the number of rotatable bonds: 0 for the target compound vs. 2 for 1,3-dimethylbarbituric acid [1][2]. Reduced conformational entropy can enhance binding selectivity in protein–ligand interactions, a principle exploited in modern drug design but not captured by potency metrics alone.
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 1,3-Dimethylbarbituric acid: 2 rotatable bonds |
| Quantified Difference | Target compound is completely rigidified; comparator has 2 rotational degrees of freedom |
| Conditions | Calculated from SMILES: CN1COc2c(C1)n(C)c(=O)[nH]c2=O (target) vs. CN1C(=O)CC(=O)N(C)C1=O (comparator) [1][2] |
Why This Matters
For applications requiring a fixed three-dimensional pharmacophore (e.g., selective enzyme inhibition or crystallization trials), the rigid scaffold reduces conformational uncertainty and may lower off-target binding compared with the flexible comparator.
- [1] Angene Chemical. (2025). Technical datasheet for CAS 13922-58-2 (rotatable bonds = 0). Retrieved from https://www.angenechem.com/13922-58-2 View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69860, 1,3-Dimethylbarbituric acid (rotatable bond count = 2). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69860 View Source
